Ethyl 3-hydroxybenzoate

Description

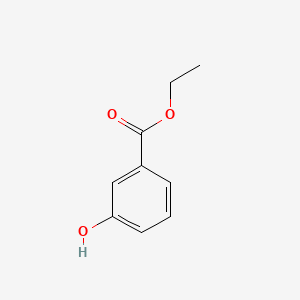

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-2-12-9(11)7-4-3-5-8(10)6-7/h3-6,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWSMNBYIEBRXAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10228435 | |

| Record name | Ethyl 3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10228435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7781-98-8 | |

| Record name | Ethyl 3-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7781-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-hydroxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007781988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7781-98-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32427 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10228435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.046 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 3-hydroxybenzoate chemical properties and structure

An In-depth Technical Guide to Ethyl 3-hydroxybenzoate: Chemical Properties, Structure, and Applications

Introduction

This compound (CAS No. 7781-98-8) is a versatile aromatic organic compound that serves as a crucial building block in various fields of chemical synthesis.[1] As a derivative of benzoic acid, it possesses a bifunctional nature, featuring both a hydroxyl (-OH) and an ethyl ester (-COOCH₂CH₃) group attached to a benzene ring.[1][2] This unique structure allows for a wide range of chemical modifications, making it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, structural characteristics, a standard synthesis protocol, and its primary applications for researchers and professionals in drug development.

Chemical Identity and Structure

Nomenclature and Identifiers

-

IUPAC Name : this compound[3]

-

Synonyms : Ethyl m-hydroxybenzoate, m-Hydroxybenzoic acid ethyl ester, 3-Hydroxybenzoic acid ethyl ester, m-Ethoxycarbonylphenol.[3][4]

Molecular Structure

This compound's structure consists of a central benzene ring. An ethyl ester group is attached at position 1, and a hydroxyl group is substituted at position 3 (the meta position). This arrangement imparts moderate polarity to the molecule.[2] The phenolic hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester can act as a hydrogen bond acceptor.

Caption: 2D structure of this compound.

Physicochemical and Spectral Properties

Physical Properties

This compound typically appears as a white to off-white or pale yellow crystalline powder or viscous liquid, depending on purity and ambient temperature.[2] It possesses a faint, mildly aromatic or phenolic odor.[2]

Quantitative Data

| Property | Value | Source |

| Melting Point | 71-73 °C | [6] |

| Boiling Point | 187-188 °C at 31 mmHg; 297-298 °C at atmospheric pressure | |

| Water Solubility | Slightly soluble | [2] |

| Solubility | Soluble in alcohol and ether | [2] |

| pKa | 9.19 ± 0.10 (Predicted) | [2] |

| LogP | 2.47 | [7] |

Spectral Data

The structural features of this compound give rise to a characteristic spectral profile.

-

¹H NMR Spectroscopy : The proton NMR spectrum provides distinct signals corresponding to the aromatic protons, the ethyl group protons, and the hydroxyl proton. The aromatic protons typically appear as complex multiplets in the δ 7.0-7.8 ppm region. The quartet of the methylene (-CH₂) protons of the ethyl group is expected around δ 4.3 ppm, and the triplet of the methyl (-CH₃) protons appears around δ 1.3 ppm. The phenolic hydroxyl proton signal is a broad singlet whose chemical shift is dependent on concentration and solvent.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum shows signals for the carbonyl carbon of the ester (around 166 ppm), the aromatic carbons (between 115-160 ppm), the methylene carbon of the ethyl group (around 61 ppm), and the methyl carbon (around 14 ppm).[3]

-

Infrared (IR) Spectroscopy : The IR spectrum displays characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching of the phenolic hydroxyl group. A strong, sharp peak around 1700-1730 cm⁻¹ is indicative of the C=O stretching of the ester group. C-O stretching vibrations appear in the 1100-1300 cm⁻¹ range, and aromatic C-H stretching is observed around 3000-3100 cm⁻¹.[4]

-

Mass Spectrometry : In mass spectrometry, this compound will exhibit a molecular ion peak (M⁺) at m/z = 166, corresponding to its molecular weight.[3][8]

Synthesis and Reactivity

Primary Synthetic Route: Fischer Esterification

The most common and industrially viable method for synthesizing this compound is the Fischer esterification of 3-hydroxybenzoic acid with ethanol.[2] This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and is driven to completion by removing the water formed during the reaction.[2]

Causality of Experimental Choices:

-

Acid Catalyst (e.g., H₂SO₄): The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the ethanol.

-

Excess Ethanol: Using ethanol as the solvent and in excess shifts the reaction equilibrium towards the product side, maximizing the yield of the ester according to Le Châtelier's principle.

-

Reflux Conditions: Heating the reaction mixture to its boiling point increases the reaction rate, allowing the equilibrium to be reached more quickly.

-

Water Removal: Although not always explicitly performed in a lab-scale synthesis, in industrial processes, removal of water (a byproduct) is crucial to prevent the reverse reaction (ester hydrolysis) and drive the reaction to completion.

Experimental Protocol: Synthesis of this compound

-

Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-hydroxybenzoic acid (e.g., 13.8 g, 0.1 mol).

-

Reagent Addition: Add absolute ethanol (e.g., 100 mL) to the flask. Stir the mixture until the acid is partially dissolved.

-

Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (e.g., 2-3 mL) to the stirring mixture. The addition is exothermic and should be done with caution.

-

Reaction: Heat the mixture to reflux using a heating mantle and continue stirring. The reaction is typically monitored by Thin Layer Chromatography (TLC) and is usually complete within 2-4 hours.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solution by about half using a rotary evaporator to remove excess ethanol.

-

Neutralization: Pour the concentrated reaction mixture into a separatory funnel containing cold water (e.g., 150 mL). Add a saturated solution of sodium bicarbonate (NaHCO₃) in portions to neutralize the remaining acid until effervescence ceases.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash them with brine (saturated NaCl solution) to remove residual water.

-

Drying and Filtration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Caption: Workflow for Fischer Esterification Synthesis.

Applications in Research and Development

This compound is a highly valued intermediate due to its dual reactive sites.

-

Pharmaceutical Synthesis : It is a key starting material for the synthesis of more complex active pharmaceutical ingredients (APIs). The hydroxyl and ester groups can be independently or sequentially modified to build intricate molecular architectures.[2]

-

Agrochemicals : The compound serves as a precursor in the manufacturing of certain pesticides and herbicides.[2]

-

Fragrance and Flavors : Due to its mild aromatic profile, it is sometimes used in the formulation of fragrances.[2]

-

Antimicrobial Agent : It has been identified as a food-grade antimicrobial agent, highlighting its potential use as a preservative.[6]

-

Mitsunobu Reaction : It has been specifically used in the synthesis of chiral derivatives via the Mitsunobu reaction, demonstrating its utility in stereoselective synthesis.[6]

Safety and Handling

It is essential to handle this compound with appropriate safety precautions.

-

GHS Hazard Classification :

-

Personal Protective Equipment (PPE) :

-

Handling and Storage :

Conclusion

This compound is a foundational chemical intermediate with a well-defined property profile and a straightforward synthetic pathway. Its structural features make it an adaptable building block for creating a diverse array of more complex molecules. For researchers and scientists in drug development and fine chemical synthesis, a thorough understanding of its properties, reactivity, and handling requirements is essential for its effective and safe utilization in innovative research and development projects.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C9H10O3 | CID 24522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. scbt.com [scbt.com]

- 6. This compound | 7781-98-8 [chemicalbook.com]

- 7. This compound | SIELC Technologies [sielc.com]

- 8. This compound [webbook.nist.gov]

- 9. echemi.com [echemi.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of Ethyl 3-hydroxybenzoate

Introduction

Ethyl 3-hydroxybenzoate (CAS No. 7781-98-8), a substituted aromatic ester, is a compound of significant interest in the pharmaceutical, cosmetic, and fine chemical industries.[1] Its utility as a precursor in the synthesis of more complex molecules, including chiral derivatives, and its application as a food-grade antimicrobial agent underscore the importance of a thorough understanding of its physicochemical properties.[2] This guide provides a comprehensive technical overview of the core physical properties of this compound, offering insights valuable to researchers, scientists, and professionals in drug development. The narrative emphasizes the causality behind these properties and the methodologies for their determination, ensuring a robust and applicable understanding.

Core Molecular and Physical Characteristics

A foundational understanding of a compound begins with its fundamental identifiers and physical state. These properties dictate its handling, storage, and initial screening parameters in any research or development pipeline.

This compound is typically encountered as a white to off-white or pale cream crystalline powder.[1][3] It possesses a faint, slightly aromatic or phenolic odor.[1]

Table 1: Fundamental Identifiers and Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O₃ | [4] |

| Molecular Weight | 166.17 g/mol | [4] |

| CAS Number | 7781-98-8 | [4] |

| Appearance | White to pale cream crystals or powder | [1][3] |

| InChI Key | MWSMNBYIEBRXAL-UHFFFAOYSA-N | [2] |

| SMILES | CCOC(=O)c1cccc(O)c1 | [2] |

Thermal Properties: Melting and Boiling Points

The melting and boiling points are critical indicators of a compound's purity and thermal stability. These parameters are fundamental for designing synthesis workups, purification strategies (like recrystallization and distillation), and formulation processes.

Melting Point: The melting point of this compound is consistently reported in the range of 71-73 °C .[2] A sharp, well-defined melting range is indicative of high purity. Broadening of this range often suggests the presence of impurities, which disrupt the crystalline lattice and depress the melting point.

Boiling Point: The boiling point is highly dependent on pressure. At a reduced pressure of 31 mmHg, the boiling point is 187-188 °C .[2][5] Literature also reports a boiling point of 297-298 °C at atmospheric pressure (760 mmHg), though this is often an extrapolated or calculated value.[2] Distillation at reduced pressure is the preferred method for purifying thermally sensitive compounds like this compound to prevent degradation at high temperatures.

Experimental Protocol: Melting Point Determination (Capillary Method)

The capillary melting point method is a standard, reliable technique for determining the melting range of a solid compound.

Rationale: This method relies on the precise control of temperature ramping and visual observation of the phase transition from solid to liquid within a packed capillary tube. The use of a calibrated apparatus ensures accuracy and reproducibility.

Workflow Diagram: Melting Point Determination

Caption: Workflow for determining the melting point range.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle. This ensures uniform heat transfer.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount of sample. Invert the tube and tap the sealed end on a hard surface to tightly pack the powder to a height of 2-3 mm.

-

Apparatus Insertion: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

-

Rapid Heating: Set the apparatus to heat rapidly to a temperature approximately 10-15°C below the expected melting point (e.g., set to 60°C).

-

Slow Heating Ramp: Once the set temperature is reached, adjust the heating rate to a slow ramp of 1-2°C per minute. This slow rate is crucial for accurately observing the phase transition.

-

Observation and Recording: Carefully observe the sample. Record the temperature (T1) when the first droplet of liquid is visible. Continue heating and record the temperature (T2) when the last solid crystal melts. The melting range is reported as T1-T2.

Solubility Profile and Partition Coefficient (LogP)

The solubility and lipophilicity of a compound are paramount in drug development, directly influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Solubility: this compound is described as being slightly soluble in water.[1][6] Conversely, it is soluble in common organic solvents like alcohol and ether.[1] This behavior is consistent with its molecular structure, which contains a polar hydroxyl group and a hydrogen bond acceptor in the ester carbonyl, but also a significant nonpolar aromatic ring and ethyl group.

Partition Coefficient (LogP): The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. A higher LogP value indicates greater solubility in lipids and lower solubility in water. The LogP value for this compound is reported to be 2.176 to 2.47 .[7][8] This moderate LogP value suggests that the compound can effectively partition into lipid membranes, a key characteristic for bioavailability.

Conceptual Framework: LogP and its Importance

Caption: The partitioning of a compound between octanol and water.

Acidity (pKa)

The pKa value is the negative logarithm of the acid dissociation constant and is a quantitative measure of the strength of an acid in solution. For this compound, the acidity is due to the phenolic hydroxyl group.

The predicted pKa for the phenolic proton is approximately 9.19 .[1] This value indicates that it is a weak acid. In the physiological pH range (around 7.4), the hydroxyl group will be predominantly in its protonated (neutral) form. This is a critical consideration for drug design, as the ionization state of a molecule affects its ability to cross cell membranes and interact with biological targets.

Spectroscopic Profile

Spectroscopic data provides a unique fingerprint for a molecule, confirming its identity and providing detailed information about its structure.

Infrared (IR) Spectroscopy: The IR spectrum reveals the functional groups present in the molecule. Key expected absorptions for this compound include:

-

O-H stretch (phenol): A broad peak around 3300-3500 cm⁻¹

-

C-H stretch (aromatic & aliphatic): Peaks around 3000-3100 cm⁻¹ and 2850-2980 cm⁻¹

-

C=O stretch (ester): A strong, sharp peak around 1700-1730 cm⁻¹

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region

-

C-O stretch (ester & phenol): Peaks in the 1000-1300 cm⁻¹ region

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and environment of hydrogen atoms. The expected signals are: a triplet for the methyl (-CH₃) protons, a quartet for the methylene (-CH₂-) protons of the ethyl group, and distinct signals in the aromatic region for the four protons on the benzene ring. The phenolic proton (-OH) will appear as a broad singlet.

-

¹³C NMR: Shows the different types of carbon atoms. One would expect to see signals for the ester carbonyl carbon, the two carbons of the ethyl group, and the six distinct carbons of the aromatic ring.[9]

Safety and Handling

From a practical standpoint, understanding the hazards associated with a chemical is crucial for safe laboratory practice.

This compound is classified as harmful if swallowed (Acute toxicity, Oral, Category 4), causes skin irritation (Category 2), and may cause respiratory irritation (STOT SE 3).[4][10]

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

P261: Avoid breathing dust.

-

P280: Wear protective gloves and eye protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

It should be stored in a tightly closed container in a dry, well-ventilated place at room temperature.[1]

Conclusion

The physical properties of this compound—from its thermal behavior and solubility to its spectroscopic fingerprint—define its identity and dictate its application. For scientists in drug development and chemical research, this data is not merely a collection of numbers but a predictive tool. The moderate lipophilicity (LogP ~2.2), weak acidity (pKa ~9.2), and defined melting point (71-73°C) provide a solid foundation for its use as a building block in synthesis and as a functional ingredient in various formulations. A thorough grasp of these characteristics, coupled with rigorous experimental validation and adherence to safety protocols, is essential for leveraging this versatile compound to its full potential.

References

-

The Good Scents Company. (n.d.). This compound, 7781-98-8. Retrieved from [Link]

-

SIELC Technologies. (2018). This compound. Retrieved from [Link]

-

PubChem - National Institutes of Health. (n.d.). This compound. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 7781-98-8). Retrieved from [Link]

-

NIST WebBook. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound 99 7781-98-8 [sigmaaldrich.com]

- 3. This compound, 99% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound | C9H10O3 | CID 24522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 7781-98-8 [chemicalbook.com]

- 6. This compound, 99% | Fisher Scientific [fishersci.ca]

- 7. This compound, 7781-98-8 [thegoodscentscompany.com]

- 8. This compound | SIELC Technologies [sielc.com]

- 9. This compound(7781-98-8) 13C NMR spectrum [chemicalbook.com]

- 10. echemi.com [echemi.com]

An In-depth Technical Guide to Ethyl 3-hydroxybenzoate (CAS 7781-98-8)

This document provides a comprehensive technical overview of Ethyl 3-hydroxybenzoate, a versatile organic compound with significant applications in synthetic chemistry and drug discovery. Designed for researchers, chemists, and professionals in the pharmaceutical and chemical industries, this guide delves into the compound's fundamental properties, synthesis, analytical characterization, applications, and safety protocols, grounding all information in established scientific principles and authoritative data.

Core Molecular Identity and Physicochemical Properties

This compound (also known as ethyl m-hydroxybenzoate) is an aromatic ester characterized by a benzene ring substituted with a hydroxyl (-OH) group and an ethyl ester (-COOCH₂CH₃) group at the meta position. This bifunctional nature—possessing both a nucleophilic phenolic hydroxyl group and an electrophilic ester carbonyl carbon—is the foundation of its utility as a chemical intermediate.[1]

Chemical Identifiers

A consistent and accurate identification is paramount in research and development. The key identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 7781-98-8 | [2][3][4] |

| EC Number | 231-951-1 | [2][3] |

| IUPAC Name | This compound | [5] |

| Molecular Formula | C₉H₁₀O₃ | [2][4][6] |

| Molecular Weight | 166.17 g/mol | [3][6][7] |

| InChI Key | MWSMNBYIEBRXAL-UHFFFAOYSA-N | [6][7][8] |

| SMILES | CCOC(=O)c1cccc(O)c1 | [6][7][8] |

| Synonyms | Ethyl m-hydroxybenzoate, m-Ethoxycarbonylphenol, 3-Hydroxybenzoic acid ethyl ester | [4][5][6] |

Physical and Chemical Properties

The physical state and solubility of a compound dictate its handling, reaction conditions, and purification methods. This compound typically appears as a white to pale cream crystalline solid at room temperature.[1][9]

| Property | Value | Source(s) |

| Melting Point | 71-73 °C (lit.) | [3][7][10] |

| Boiling Point | 187-188 °C at 31-41 hPa (lit.) | [3][7][10] |

| Appearance | Colorless to pale yellow solid or viscous liquid | [1] |

| Odor | Faint, slightly aromatic or phenolic | [1] |

| Solubility | Soluble in alcohol and ether; slightly soluble in water. | [1] |

| logP (Octanol/Water) | 2.176 - 2.470 | [2] |

Synthesis and Mechanism: Fischer Esterification

The most common and industrially viable method for preparing this compound is the Fischer esterification of 3-hydroxybenzoic acid with ethanol.[1] This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its use of readily available starting materials.

Causality of Experimental Choices

-

Acid Catalyst (e.g., H₂SO₄): The reaction requires a strong acid catalyst. Its role is to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic ethanol. Without the catalyst, the reaction would be impractically slow.

-

Excess Ethanol: The reaction is an equilibrium process. According to Le Châtelier's principle, using ethanol as both the reactant and the solvent (i.e., in large excess) shifts the equilibrium toward the formation of the ethyl ester product.

-

Reflux Conditions: Heating the reaction mixture to its boiling point under reflux ensures a stable, elevated reaction temperature, which increases the reaction rate. Crucially, it also facilitates the removal of water, a byproduct of the reaction. While not always implemented in a basic lab setup, industrial processes often employ a Dean-Stark apparatus to continuously remove water, further driving the equilibrium to maximize product yield.

Reaction Mechanism Diagram

The following diagram illustrates the key mechanistic steps of the acid-catalyzed esterification.

Step-by-Step Synthesis Protocol

This protocol describes a standard laboratory procedure for the synthesis of this compound.

-

Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-hydroxybenzoic acid and an excess of absolute ethanol (e.g., a 5 to 9-fold molar excess).[11]

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (typically 1-2% of the carboxylic acid mass).

-

Reaction: Heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 3-4 hours.[11] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up & Neutralization: After cooling to room temperature, remove the excess ethanol using a rotary evaporator.[11] Dissolve the remaining residue in an organic solvent like ethyl acetate. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by vacuum distillation to yield a pure crystalline solid.[1]

Synthesis and Purification Workflow

The following diagram outlines the logical flow from starting materials to the final, purified product.

Analytical Characterization

Confirmation of the structure and purity of the synthesized compound is a critical, self-validating step in any chemical protocol. The primary techniques used are NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Spectroscopic Data Summary

| Technique | Key Data / Expected Peaks | Source(s) |

| ¹H NMR | δ (ppm) in CDCl₃: ~7.6 (m, Ar-H), ~7.3 (t, Ar-H), ~7.1 (m, Ar-H), ~4.3 (q, -OCH₂CH₃), ~1.4 (t, -OCH₂CH₃). The phenolic -OH proton signal can be broad and its chemical shift is concentration-dependent. | [8] |

| IR Spectroscopy | ν (cm⁻¹): Broad peak ~3300-3500 (O-H stretch), ~1715 (C=O ester stretch), ~1600 & ~1450 (C=C aromatic ring stretch), ~1250 (C-O ester stretch). | [1][12] |

| Mass Spectrometry (EI) | m/z: 166 (M⁺, molecular ion), 138 ([M-C₂H₄]⁺), 121 ([M-OC₂H₅]⁺, base peak), 93, 65. | [5][13] |

Analytical Workflow

Applications in Research and Drug Development

This compound serves as a valuable organic building block for synthesizing more complex molecules.[1][14] Its utility stems from the differential reactivity of its two functional groups.

-

Pharmaceutical Synthesis: The phenolic hydroxyl group can be alkylated or acylated, while the ester can be hydrolyzed, reduced, or converted to an amide. This makes it a key intermediate for various active pharmaceutical ingredients (APIs). For instance, it has been used in the synthesis of chiral derivatives via the Mitsunobu reaction, a powerful method for inverting stereochemistry.[7][10] Studies have also investigated phenolic analogs, including this compound, as potential anti-melanoma agents.[14]

-

Fine Chemicals and Fragrances: Due to its mild aromatic profile, it is also employed in the formulation of fragrances and flavors.[1]

-

Antimicrobial Agent: It is recognized as a food-grade antimicrobial agent, similar in function to other parabens (esters of p-hydroxybenzoic acid).[10]

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage are essential to ensure laboratory safety.

GHS Hazard Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

-

H302: Harmful if swallowed (Acute toxicity, oral, Category 4).[5]

-

H315: Causes skin irritation (Skin irritation, Category 2).[5]

-

H335: May cause respiratory irritation (Specific target organ toxicity — single exposure, Category 3).[5]

The corresponding signal word is "Warning" .[3]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[15] Use a dust mask or work in a well-ventilated area or fume hood to avoid inhaling dust or vapors.[16]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[15]

-

First Aid:

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[16][17] Keep away from strong oxidizing agents, strong acids, and strong bases.[16]

References

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 7781-98-8). Retrieved from [Link]

-

The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (n.d.). m-Hydroxybenzoic acid ethyl ester. Retrieved from [Link]

-

NIST. (n.d.). This compound - Mass spectrum (electron ionization). NIST Chemistry WebBook. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). This compound - Infrared Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound, 7781-98-8 [thegoodscentscompany.com]

- 3. This compound 99 7781-98-8 [sigmaaldrich.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound | C9H10O3 | CID 24522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound (CAS 7781-98-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. 3-羟基苯甲酸乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound(7781-98-8) 1H NMR [m.chemicalbook.com]

- 9. This compound, 99% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 10. This compound | 7781-98-8 [chemicalbook.com]

- 11. CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid - Google Patents [patents.google.com]

- 12. This compound [webbook.nist.gov]

- 13. This compound [webbook.nist.gov]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. echemi.com [echemi.com]

- 16. fishersci.com [fishersci.com]

- 17. This compound | 7781-98-8 | FE71287 | Biosynth [biosynth.com]

A Comprehensive Spectroscopic Guide to Ethyl 3-hydroxybenzoate: Elucidating Structure Through NMR, IR, and MS

Introduction: The Analytical Imperative for Ethyl 3-hydroxybenzoate

This compound (CAS No. 7781-98-8, Molecular Formula: C₉H₁₀O₃) is a valuable organic compound utilized in the synthesis of more complex molecules and as a food-grade antimicrobial agent.[1] Its precise molecular structure, a substituted benzene ring bearing both an ester and a hydroxyl group, dictates its chemical reactivity and functional properties. For researchers in materials science and drug development, unambiguous structural confirmation is paramount. This guide provides an in-depth analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize and validate the structure of this compound.

This document moves beyond a simple recitation of data. As field-proven insights are critical, we will explore the causality behind experimental choices and interpret the resulting data through the lens of established physicochemical principles, ensuring a robust and self-validating analytical narrative.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of individual nuclei. For this compound, both ¹H and ¹³C NMR are employed to map out the complete atomic framework.

Expertise & Experience: The Rationale for NMR Experimental Design

The choice of experiment is dictated by the analyte's properties. This compound is a solid at room temperature. Therefore, the primary experimental challenge is to prepare a homogeneous solution suitable for a high-resolution spectrometer.

Experimental Protocol: ¹H and ¹³C NMR Data Acquisition

-

Sample Preparation : Approximately 15-20 mg of solid this compound is weighed and dissolved in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is selected as the solvent because it effectively dissolves the analyte and its residual proton signal (at ~7.26 ppm) provides a convenient internal reference.

-

Filtration : The solution is filtered through a pipette containing a small glass wool plug directly into a 5 mm NMR tube. This crucial step removes any particulate matter that could degrade the magnetic field homogeneity and, consequently, the spectral resolution.

-

Instrumentation : The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz).

-

Data Acquisition :

-

The magnetic field is "locked" onto the deuterium signal of the CDCl₃ solvent to compensate for any field drift during the experiment.

-

The field is "shimmed" to maximize its homogeneity across the sample volume, ensuring sharp, well-resolved peaks.

-

A standard one-dimensional ¹H NMR spectrum is acquired.

-

Subsequently, a proton-decoupled ¹³C NMR spectrum is acquired. Decoupling simplifies the spectrum by removing C-H splitting, resulting in a single sharp peak for each unique carbon atom.

-

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a quantitative map of the different types of protons in the molecule. The key features are the chemical shift (δ), which indicates the electronic environment of the proton; the integration, which reveals the relative number of protons generating the signal; and the multiplicity (splitting pattern), which shows the number of neighboring protons.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃ [2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.62 | d (doublet) | 1H | Ar-H (H-2) |

| ~7.53 | t (triplet) | 1H | Ar-H (H-6) |

| ~7.29 | t (triplet) | 1H | Ar-H (H-5) |

| ~7.05 | dd (doublet of doublets) | 1H | Ar-H (H-4) |

| ~5.90 | s (singlet) | 1H | Ar-OH |

| 4.38 | q (quartet) | 2H | -O-CH₂ -CH₃ |

| 1.39 | t (triplet) | 3H | -O-CH₂-CH₃ |

Interpretation:

-

Ethyl Group : The spectrum clearly shows the signature of an ethyl group. The signal at 4.38 ppm is a quartet, indicating it is adjacent to a group of three protons (-CH₃), and its downfield shift confirms it is attached to an electron-withdrawing oxygen atom. The signal at 1.39 ppm is a triplet, confirming its proximity to the two protons of the -CH₂- group.

-

Aromatic Protons : The region between 7.05 and 7.62 ppm contains signals for the four protons on the benzene ring. Their distinct chemical shifts and splitting patterns are consistent with a 1,3-disubstituted (meta) pattern.

-

Phenolic Proton : A broad singlet around 5.90 ppm is characteristic of the hydroxyl (-OH) proton. Its chemical shift can vary depending on concentration and solvent.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and provides information about their nature (e.g., C=O, aromatic C-O, alkyl).

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~166.5 | C =O (Ester Carbonyl) |

| ~155.8 | Ar-C -OH (C-3) |

| ~131.5 | Ar-C -C=O (C-1) |

| ~129.7 | Ar-C H (C-5) |

| ~122.3 | Ar-C H (C-6) |

| ~121.8 | Ar-C H (C-4) |

| ~117.2 | Ar-C H (C-2) |

| ~61.5 | -O-CH₂ -CH₃ |

| ~14.3 | -O-CH₂-CH₃ |

(Note: Data interpreted from spectra available from sources such as ChemicalBook. Precise values may vary slightly based on solvent and instrument.)

Interpretation:

-

Carbonyl Carbon : The signal at ~166.5 ppm is characteristic of an ester carbonyl carbon, which is significantly deshielded.

-

Aromatic Carbons : Six distinct signals are expected for the aromatic ring. The carbon attached to the hydroxyl group (C-3) is the most deshielded of the ring carbons (~155.8 ppm) due to the oxygen's electronegativity. The other five aromatic carbons appear in the typical range of ~117-132 ppm.

-

Alkyl Carbons : The two carbons of the ethyl group appear at ~61.5 ppm (-O-CH₂) and ~14.3 ppm (-CH₃), consistent with an ethyl ester moiety.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, causing the bonds to stretch or bend.

Principles & Experimental Setup

For a solid sample like this compound, the KBr pellet method is a standard and reliable technique. This involves dispersing the analyte in an IR-transparent matrix to allow for analysis by transmission.

Experimental Protocol: KBr Pellet Method for IR Spectroscopy

-

Sample Preparation : A small amount of this compound (~1-2 mg) is added to ~100-200 mg of finely ground, dry potassium bromide (KBr) powder. KBr is used because it is transparent to IR radiation in the typical analytical range (4000-400 cm⁻¹) and becomes plastic under pressure.[3]

-

Grinding : The mixture is thoroughly ground in an agate mortar and pestle to ensure the sample is homogeneously dispersed and its particle size is minimized to reduce light scattering.

-

Pellet Formation : The powder mixture is transferred to a die and compressed under high pressure (several tons) using a hydraulic press. This fuses the KBr into a thin, transparent pellet containing the dispersed sample.

-

Data Acquisition : A background spectrum of the empty sample chamber is recorded. The KBr pellet is then placed in a holder in the spectrometer's beam path, and the sample spectrum is acquired. The instrument automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

IR Spectral Interpretation

The IR spectrum of this compound displays several key absorption bands that confirm the presence of its characteristic functional groups.

Table 3: Key IR Absorption Bands for this compound [4]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| ~3350 (broad) | O-H Stretch | Phenolic -OH |

| ~3070 | C-H Stretch | Aromatic C-H |

| ~2980 | C-H Stretch | Alkyl (sp³) C-H |

| ~1720 | C=O Stretch | Ester Carbonyl |

| ~1600, ~1585 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Ester (Aryl-C-O) & Phenol (Ar-O) |

Interpretation:

-

O-H Stretch : The prominent, broad absorption band centered around 3350 cm⁻¹ is definitive proof of the hydroxyl (-OH) group. The broadening is a result of intermolecular hydrogen bonding.

-

C=O Stretch : A very strong, sharp peak at ~1720 cm⁻¹ is the characteristic stretching vibration of the ester carbonyl group. Its position is consistent with an aromatic ester.

-

C-H Stretches : Absorptions just above 3000 cm⁻¹ (~3070 cm⁻¹) are typical for aromatic C-H bonds, while those just below 3000 cm⁻¹ (~2980 cm⁻¹) correspond to the sp³-hybridized C-H bonds of the ethyl group.

-

Aromatic C=C Stretches : The absorptions in the 1600-1585 cm⁻¹ region are characteristic of the carbon-carbon double bond vibrations within the benzene ring.

-

C-O Stretches : The strong absorption around 1250 cm⁻¹ is within the "fingerprint region" and corresponds to the C-O stretching vibrations of both the ester and the phenol functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and, through fragmentation, valuable clues about its structure. Electron Ionization (EI) is a common "hard" ionization technique that imparts significant energy to the molecule, causing it to fragment in predictable ways.

Principles of Electron Ionization (EI-MS)

In the EI source, the gaseous analyte is bombarded by a beam of high-energy electrons (typically 70 eV).[5] This collision is energetic enough to eject an electron from the molecule, forming a positively charged radical ion known as the molecular ion (M⁺•). The excess energy imparted during ionization causes this molecular ion to break apart into smaller, stable fragment ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), generating a spectrum of relative ion abundance versus m/z.

Experimental Protocol: Electron Ionization Mass Spectrometry

-

Sample Introduction : A small amount of the sample is introduced into the instrument, typically via a direct insertion probe which is heated to volatilize the solid sample into the high-vacuum ion source.

-

Ionization : The vaporized molecules pass through a beam of 70 eV electrons, leading to the formation of the molecular ion and various fragment ions.

-

Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them according to their m/z ratio.

-

Detection : An electron multiplier detects the ions, and the signal is processed to generate the mass spectrum.

Analysis of the Mass Spectrum

The mass spectrum of this compound provides clear evidence for its molecular weight and substructures.

Table 4: Major Ions in the EI Mass Spectrum of this compound [5]

| Mass-to-Charge (m/z) | Relative Intensity (%) | Proposed Ion Structure/Fragment |

| 166 | ~25 | [C₉H₁₀O₃]⁺• (Molecular Ion, M⁺•) |

| 138 | ~20 | [M - C₂H₄]⁺• (Loss of ethene) |

| 121 | 100 | [M - OC₂H₅]⁺ (Loss of ethoxy radical, Base Peak) |

| 93 | ~50 | [C₆H₅O]⁺ (Loss of CO from m/z 121) |

| 65 | ~40 | [C₅H₅]⁺ (Loss of CO from m/z 93) |

Interpretation and Fragmentation Pathway:

-

Molecular Ion (m/z 166) : The peak at m/z 166 corresponds to the molecular weight of this compound (166.17 g/mol ), confirming the molecular formula.[3]

-

Base Peak (m/z 121) : The most abundant ion in the spectrum (base peak) is at m/z 121. This corresponds to the loss of the ethoxy radical (•OC₂H₅, 45 Da) from the molecular ion, resulting in the stable 3-hydroxybenzoyl cation. This fragmentation is highly characteristic of ethyl esters.

-

McLafferty Rearrangement (m/z 138) : The peak at m/z 138 results from the loss of a neutral ethene molecule (C₂H₄, 28 Da) via a McLafferty rearrangement, a common pathway for esters with a gamma-hydrogen.

-

Further Fragmentation (m/z 93 and 65) : The 3-hydroxybenzoyl cation (m/z 121) can subsequently lose a molecule of carbon monoxide (CO, 28 Da) to form the ion at m/z 93. This ion can further lose another CO molecule to yield the C₅H₅⁺ ion at m/z 65.

Visualized Workflows and Pathways

To clearly illustrate the relationships between methodologies and mechanistic claims, the following diagrams are provided.

Caption: Diagram 1: Integrated Spectroscopic Analysis Workflow.

Caption: Diagram 2: Proposed EI-MS Fragmentation Pathway.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides an unambiguous confirmation of the structure of this compound. NMR spectroscopy maps the precise carbon and proton framework, confirming the 1,3-substitution pattern and the ethyl ester group. IR spectroscopy validates the presence of the key hydroxyl, ester carbonyl, and aromatic functional groups. Finally, mass spectrometry confirms the molecular weight and provides fragmentation data that is perfectly consistent with the proposed structure, notably the characteristic loss of the ethoxy radical. This integrated analytical approach forms a self-validating system, ensuring the highest degree of confidence in the compound's identity for all subsequent research and development applications.

References

-

KINTEK LAB. (n.d.). What Is The Kbr Method In Ir Spectroscopy? A Guide To Solid Sample Analysis. KINTEK. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. U.S. Secretary of Commerce. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. U.S. Secretary of Commerce. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24522, this compound. Retrieved from [Link]

-

Wikipedia contributors. (2023, September 29). Electron ionization. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Solubility of Ethyl 3-hydroxybenzoate in Various Solvents

Foreword: Navigating the Data Gap for Ethyl 3-hydroxybenzoate Solubility

In the landscape of pharmaceutical and chemical research, a thorough understanding of a compound's solubility is a cornerstone of process development, formulation design, and analytical method development. This compound (CAS 7781-98-8), an aromatic ester with applications as a chemical intermediate and potential antimicrobial agent, presents a case where extensive, publicly available quantitative solubility data in a range of organic solvents is notably scarce. This guide addresses this data gap not by presenting a pre-existing table of values, but by empowering researchers with the foundational knowledge and detailed experimental protocols necessary to determine this critical parameter in their own laboratories. By providing a robust framework for experimentation, this document serves as a practical tool for generating reliable and reproducible solubility data tailored to specific research needs.

Physicochemical Profile of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior and for designing appropriate experimental methodologies.

This compound is an organic compound with a molecular formula of C₉H₁₀O₃ and a molecular weight of 166.17 g/mol .[1][2] It exists as a white to off-white crystalline powder or a colorless to pale yellow solid at room temperature.[3] The presence of a benzene ring, a hydroxyl group (-OH), and an ethyl ester group (-COOC₂H₅) contributes to its moderate polarity.[3] This molecular structure suggests that it will exhibit some degree of solubility in both polar and non-polar organic solvents, with a more pronounced solubility in polar solvents capable of hydrogen bonding.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 7781-98-8 | [1][2][4] |

| Molecular Formula | C₉H₁₀O₃ | [1][2] |

| Molecular Weight | 166.17 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 71-73 °C | [5] |

| Boiling Point | 187-188 °C at 31 mmHg | [5] |

| Water Solubility | Slightly soluble (estimated at 1.894 g/L to 2.1 g/L at 25°C) | [6] |

| Qualitative Solubility | Soluble in alcohol and ether | [3] |

Principles of Solubility and Influential Factors

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, the key interactions at play are:

-

Hydrogen Bonding: The hydroxyl group on the benzene ring can act as a hydrogen bond donor, while the oxygen atoms of the hydroxyl and ester groups can act as hydrogen bond acceptors. Solvents that are also capable of hydrogen bonding (e.g., alcohols like ethanol and methanol) are therefore expected to be effective at solvating this compound.

-

Dipole-Dipole Interactions: The ester group imparts a permanent dipole moment to the molecule, allowing for favorable interactions with other polar solvent molecules (e.g., acetone, ethyl acetate).

-

Van der Waals Forces: The non-polar benzene ring and the ethyl group can interact with non-polar solvents (e.g., toluene, hexane) through weaker London dispersion forces.

The interplay of these forces, along with the energy required to overcome the crystal lattice forces of the solid this compound, will determine the extent of its solubility in a given solvent.

Key factors that will influence the solubility of this compound include:

-

Solvent Polarity: A solvent with a polarity similar to that of this compound is likely to be a good solvent.

-

Temperature: For most solids dissolving in liquids, solubility increases with temperature as the additional thermal energy helps to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.

-

pH: As this compound has a phenolic hydroxyl group, its solubility in aqueous solutions will be pH-dependent. At higher pH values, the hydroxyl group can deprotonate to form a more soluble phenoxide salt.

Experimental Determination of this compound Solubility

Given the absence of a comprehensive public dataset, the following section provides a detailed, step-by-step protocol for the experimental determination of the solubility of this compound. The gravimetric shake-flask method is presented as a reliable and widely accepted technique.

Gravimetric Shake-Flask Method: A Validated Protocol

This method relies on creating a saturated solution of this compound in the solvent of interest, followed by the gravimetric determination of the amount of dissolved solute.

3.1.1. Materials and Equipment

-

This compound (purity > 99%)

-

A range of analytical grade solvents (e.g., methanol, ethanol, acetone, ethyl acetate, diethyl ether, toluene, hexane, and water)

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer

-

Glass vials or flasks with airtight screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Pre-weighed evaporation dishes or weighing boats

-

Drying oven

-

Desiccator

3.1.2. Experimental Workflow

Caption: Experimental workflow for the gravimetric determination of this compound solubility.

3.1.3. Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. An amount that is visibly in excess of what will dissolve is sufficient.

-

Accurately add a known volume or mass of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature.

-

Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that a true equilibrium between the dissolved and undissolved solute is reached. The presence of undissolved solid at the end of this period is crucial.

-

-

Sampling and Filtration:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear solution above the solid) using a syringe.

-

Attach a 0.45 µm syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed evaporation dish. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Weigh the evaporation dish containing the filtered saturated solution.

-

Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (a temperature below its melting point is recommended).

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the dish containing the dried solute. Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final mass of the dish and solute minus the initial mass of the empty dish.

-

The mass of the solvent is the mass of the dish and solution minus the final mass of the dish and solute.

-

Solubility can then be expressed in various units, such as g/100 g of solvent, g/L of solvent, or molarity.

-

Alternative and High-Throughput Methods

For more rapid screening of solubility in a larger number of solvents or at multiple temperatures, researchers can consider alternative methods such as:

-

UV-Vis Spectroscopy or HPLC: A saturated solution is prepared and filtered as described above. The concentration of this compound in the filtrate is then determined using a calibrated UV-Vis spectrophotometer or a high-performance liquid chromatography (HPLC) system. This requires the prior establishment of a calibration curve.

-

Nephelometry: This high-throughput method measures the light scattering caused by the precipitation of a compound from a stock solution (typically in DMSO) when added to an aqueous or organic solvent. It is useful for quickly ranking the relative solubility of compounds.

Data Presentation and Interpretation

The experimentally determined solubility data for this compound should be compiled into a clear and organized table.

Table 2: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (g/L solvent) | Molar Solubility (mol/L) |

| Methanol | 25 | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| Ethanol | 25 | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| Acetone | 25 | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| Ethyl Acetate | 25 | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| Diethyl Ether | 25 | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| Toluene | 25 | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| Hexane | 25 | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| Water | 25 | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| [Other Solvents] | [Other Temps] | [Experimental Value] | [Experimental Value] | [Experimental Value] |

The results should be analyzed in the context of the solvent properties. A logical relationship between solvent characteristics and the observed solubility can be visualized as follows:

Sources

An In-Depth Technical Guide to the Thermal Stability and Degradation of Ethyl 3-hydroxybenzoate

Introduction: The Need for Thermal Characterization

Ethyl 3-hydroxybenzoate is an aromatic ester utilized as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] Its utility in fragrance formulations is also noted.[1] As with any chemical entity progressing through drug development or scaled-up synthesis, a comprehensive understanding of its thermal stability is not merely academic; it is a critical component of risk assessment, process optimization, and formulation strategy. Exposure to elevated temperatures during synthesis, purification (e.g., distillation), or storage can initiate degradation, leading to impurity formation, loss of potency, and potential safety concerns.[1]

This guide provides a robust framework for evaluating the thermal stability of this compound. It moves beyond simple data reporting to explain the causal relationships behind experimental design, ensuring that the protocols are not just followed but understood. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to confidently assess the thermal behavior of this and similar molecules.

Core Physicochemical Properties

A baseline understanding of the material's properties is essential before commencing thermal analysis.

| Property | Value | Source |

| Chemical Formula | C₉H₁₀O₃ | [2][3] |

| Molecular Weight | 166.17 g/mol | [2] |

| Appearance | White to off-white or pale cream crystalline powder | [4][5][6] |

| Melting Point | 71-73 °C (lit.) | [7] |

| Boiling Point | 187-188 °C / 31 mmHg (lit.) | [7] |

| Structure | HOC₆H₄CO₂C₂H₅ | [7] |

Key Methodologies for Assessing Thermal Stability

A multi-faceted approach is required to build a complete thermal profile. We employ a suite of orthogonal techniques, each providing a unique piece of the puzzle. The synergy between Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) creates a self-validating system for comprehensive characterization.

Thermogravimetric Analysis (TGA)

Purpose: TGA measures changes in mass as a function of temperature. It is the primary tool for determining the onset temperature of degradation (T_onset), where significant mass loss begins.

Causality Behind the Experiment: By subjecting the sample to a controlled temperature ramp in an inert atmosphere (typically nitrogen), we can isolate thermal degradation from oxidative processes. The resulting mass loss curve provides a clear and quantifiable measure of decomposition. A heating rate of 10 °C/min is a standard choice, offering a good balance between analytical speed and the resolution of thermal events.

Differential Scanning Calorimetry (DSC)

Purpose: DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to detect phase transitions such as melting and to characterize the energetic nature (exothermic or endothermic) of degradation events.

Causality Behind the Experiment: While TGA tells us when a sample loses mass, DSC tells us the energetic changes associated with thermal events. An endothermic peak will confirm the melting point. Degradation can be either endothermic (bond-breaking) or exothermic (often seen in runaway reactions). Correlating a DSC event with a mass loss event in TGA provides confirmatory evidence of thermal decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Purpose: Py-GC-MS is a powerful technique for identifying the specific chemical fragments produced during thermal degradation.[8][9] The sample is rapidly heated (pyrolyzed) to a specific temperature, and the resulting volatile compounds are separated by GC and identified by MS.[8]

Causality Behind the Experiment: To understand the degradation pathway, we must identify the degradation products. By setting the pyrolysis temperature to a point just above the T_onset determined by TGA, we can analyze the initial, primary degradation products. This mechanistic insight is crucial for predicting potential impurities and understanding the underlying chemical instability. This technique is highly effective for characterizing polymers and other materials that cannot be analyzed by traditional GC-MS.[8][9]

Integrated Experimental Workflow

The following diagram illustrates the logical flow for a comprehensive thermal stability assessment.

Caption: Integrated workflow for thermal stability analysis.

Detailed Experimental Protocols

These protocols are designed to be self-validating through system suitability checks and clear procedural steps.

Protocol 1: Thermogravimetric Analysis (TGA)

-

Instrument Calibration: Verify the TGA's temperature and mass accuracy using certified reference materials (e.g., calcium oxalate) as per instrument guidelines.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (aluminum or platinum).

-

Experimental Setup:

-

Place the pan in the TGA furnace.

-

Purge with high-purity nitrogen at a flow rate of 50 mL/min for at least 15 minutes to ensure an inert atmosphere.

-

Heating Program: Equilibrate at 30 °C, then ramp the temperature from 30 °C to 400 °C at a rate of 10 °C/min.

-

-

Data Analysis:

-

Plot mass (%) versus temperature (°C).

-

Determine the onset temperature of decomposition (T_onset), defined as the temperature at which a significant deviation from the baseline mass occurs.

-

Determine the temperature of maximum mass loss rate (T_peak) from the first derivative of the TGA curve.

-

Protocol 2: Differential Scanning Calorimetry (DSC)

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard.

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an identical empty pan to serve as a reference.

-

Experimental Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge with high-purity nitrogen at a flow rate of 50 mL/min.

-

Heating Program: Equilibrate at 25 °C, then ramp the temperature from 25 °C to 350 °C at a rate of 10 °C/min.

-

-

Data Analysis:

-

Plot heat flow (mW) versus temperature (°C).

-

Identify and integrate the endothermic peak corresponding to the melting point to determine the onset temperature and enthalpy of fusion (ΔH_fus).

-

Observe any exothermic or endothermic events at higher temperatures and correlate them with the TGA data.

-

Protocol 3: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

System Suitability: Verify the performance of the GC-MS system using a standard mixture (e.g., Grob test mix) to check for chromatographic resolution, peak shape, and mass spectral integrity.

-

Sample Preparation: Place approximately 0.1-0.5 mg of this compound into a pyrolysis sample cup.

-

Experimental Setup:

-

Pyrolyzer: Set the pyrolysis temperature to the T_onset determined by TGA (e.g., if T_onset is ~200 °C, a pyrolysis temperature of 220 °C is appropriate). Set the pyrolysis time to 15 seconds.

-

GC Conditions:

-

Injector: Split mode (e.g., 50:1), 250 °C.

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

-

Carrier Gas: Helium, constant flow of 1.0 mL/min.

-

Oven Program: Hold at 50 °C for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

-

-

MS Conditions:

-

Transfer Line: 280 °C.

-

Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 400.

-

-

-

Data Analysis:

-

Identify the chromatographic peaks corresponding to the degradation products.

-

Compare the obtained mass spectra with a reference library (e.g., NIST) for positive identification.

-

Expected Results and Proposed Degradation Pathway

While specific experimental data for this compound is not widely published, we can infer the likely behavior based on its chemical structure and data from similar phenolic esters like parabens.[10][11][12] Parabens are known to be relatively thermally stable.[10]

Expected Thermal Profile

| Analysis | Parameter | Expected Result | Interpretation |

| TGA | T_onset | ~200 - 250 °C | Onset of significant thermal decomposition. |

| DSC | Melting Point | ~71 - 73 °C | Confirms the literature value for the solid-to-liquid phase transition.[7] |

| DSC | Degradation | Endotherm > 200 °C | Energy required for bond cleavage during decomposition. |

| Py-GC-MS | Degradants | Ethanol, 3-Hydroxybenzoic acid, Phenol, CO₂ | Identification of primary and secondary degradation products. |

Proposed Degradation Pathway

The primary degradation pathway for this compound under thermal stress is likely initiated by the cleavage of the ester bond, a common pathway for aromatic esters. This can be followed by decarboxylation of the resulting carboxylic acid at higher temperatures.

-

Ester Hydrolysis (Initial Step): The most labile bond is the ester linkage. Thermal energy can induce cleavage, leading to the formation of 3-hydroxybenzoic acid and ethylene (via elimination) or ethanol if trace water is present.

-

Decarboxylation (Secondary Step): Upon further heating, the resulting 3-hydroxybenzoic acid is susceptible to decarboxylation, where it loses a molecule of carbon dioxide (CO₂) to form phenol.

Caption: Proposed thermal degradation pathway for this compound.

Conclusion and Practical Implications

This guide outlines a comprehensive and scientifically rigorous approach to characterizing the thermal stability of this compound. The data generated from this workflow has direct and significant implications for:

-

Process Chemistry: Defining maximum temperature limits for synthesis, distillation, and drying operations to prevent the formation of key degradants like 3-hydroxybenzoic acid and phenol.

-

Drug Formulation: Informing decisions on excipient compatibility and manufacturing processes (e.g., hot-melt extrusion) where the active pharmaceutical ingredient (API) or intermediate might be exposed to thermal stress.

-

Storage and Handling: Establishing appropriate storage conditions (e.g., "store at ambient temperature, avoid high temperatures") to ensure long-term product quality and stability.[1]

By integrating TGA, DSC, and Py-GC-MS, researchers can move beyond simple pass/fail criteria to a deep, mechanistic understanding of thermal degradation, ensuring the development of safe, stable, and effective products.

References

-

Haseeb, S. D., et al. (2025). A review on synthesis of paraben and applications of preservatives. International Journal of Indigenous Herbs and Drugs, 10(1), 1-5. Retrieved from [Link]

-

Nielsen, L. S., et al. (2017). Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters with Fatty Acid-like Structures Towards Hydrolysis in Aqueous Solutions. Molecules, 22(10), 1693. Retrieved from [Link]

-

Navais-Adem, J., et al. (2022). Prediction of degradation pathways of phenolic compounds in the human gut microbiota through enzyme promiscuity methods. Scientific Reports, 12, 11848. Retrieved from [Link]

-

Uddin, M. A., & Baten, M. A. (2014). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. Journal of Environmental Protection, 5, 1249-1258. Retrieved from [Link]

-

Nair, C. I., et al. (2008). A review on the metabolic pathways for the biodegradation of phenol. Indian Journal of Biotechnology, 7, 13-24. Retrieved from [Link]

-

Giordano, F., et al. (1999). Physical properties of parabens and their mixtures: Solubility in water, thermal behavior, and crystal structures. Journal of Pharmaceutical Sciences, 88(11), 1210-1216. Retrieved from [Link]

-

Bibi, S., et al. (2024). Aerobic phenol degradation using native bacterial consortium via ortho–and meta–cleavage pathways. Frontiers in Microbiology, 15. Retrieved from [Link]

-

Giordano, F., et al. (1999). Physical properties of parabens and their mixtures: solubility in water, thermal behavior, and crystal structures. Journal of Pharmaceutical Sciences, 88(11), 1210-6. Retrieved from [Link]

-

Paquette, D., et al. (2001). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Applied and Environmental Microbiology, 67(2), 835-841. Retrieved from [Link]

-

Environmental Molecular Sciences Laboratory. (n.d.). Pyrolysis Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

-

EAG Laboratories. (n.d.). Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS). Retrieved from [Link]

-

Kourtchev, I., et al. (2023). A pyrolysis gas chromatography high resolution mass spectrometry (Py-GC-MS) method for analysis of phthalic acid esters and its application for screening e-waste materials. RSC Advances, 13, 19782-19791. Retrieved from [Link]

-

Wang, J., et al. (2018). Review on life cycle of parabens: synthesis, degradation, characterization and safety analysis. Loughborough University Research Repository. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 7781-98-8). Retrieved from [Link]

-

Waters Corporation. (n.d.). Pyrolysis-Gas Chromatography-High Resolution Mass Spectrometry with Soft Ionization for Increased Confidence of Polymer Characterization. Retrieved from [Link]

-

Shimadzu. (2016). A Pyrolysis-GC/MS Screening System for Analysis of Phthalate Esters and Brominated Flame Retardants. Retrieved from [Link]

-

NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Mass Spectrum of this compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

FAO. (n.d.). ETHYL p-HYDROXYBENZOATE. Retrieved from [Link]

-

Raut, S., et al. (2018). Differential scanning calorimetry thermograms of ethylcellulose, F3 microspheres (drug to polymer ratio of 1:3), physical mixture of the drug to polymer ratio of 1:3, and pregabalin. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethylparaben. Retrieved from [Link]

-

NIST. (n.d.). Infrared Spectrum of this compound. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound (CAS 7781-98-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. This compound, 99% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. This compound 99 7781-98-8 [sigmaaldrich.com]

- 8. Pyrolysis Gas Chromatography-Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]

- 9. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Physical properties of parabens and their mixtures: solubility in water, thermal behavior, and crystal structures - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 3-hydroxybenzoate and Its Structural Isomers

Introduction

In the landscape of organic chemistry, structural isomers—molecules sharing the same molecular formula but differing in the spatial arrangement of atoms—often exhibit remarkably divergent physicochemical properties and biological activities. A classic illustration of this principle is found in the ethyl esters of hydroxybenzoic acid. Ethyl 3-hydroxybenzoate and its structural isomers, ethyl 2-hydroxybenzoate (commonly known as ethyl salicylate) and ethyl 4-hydroxybenzoate (ethyl paraben), all share the chemical formula C₉H₁₀O₃. However, the position of the hydroxyl group on the benzene ring profoundly influences their roles, ranging from topical analgesics and preservatives to versatile chemical intermediates.[1][2]

This technical guide offers a comprehensive exploration of these three structural isomers. It is designed for researchers, scientists, and drug development professionals, providing in-depth insights into their synthesis, structural elucidation, comparative properties, and diverse applications. The narrative emphasizes the causality behind experimental choices and provides field-proven protocols, ensuring both scientific accuracy and practical utility.

Comparative Physicochemical Properties

The seemingly subtle shift in the hydroxyl group's position among the ortho (2-hydroxy), meta (3-hydroxy), and para (4-hydroxy) isomers leads to significant differences in their physical properties. These variations in melting point, boiling point, and density are critical for designing purification processes and for their application in various formulations.

| Property | Ethyl 2-hydroxybenzoate (ortho) | This compound (meta) | Ethyl 4-hydroxybenzoate (para) |

| CAS Number | 118-61-6[3] | 7781-98-8 | 120-47-8[2] |

| Molecular Weight | 166.17 g/mol [4] | 166.17 g/mol [5] | 166.17 g/mol |

| Appearance | Colorless liquid[3] | White to off-white crystalline powder[1] | White crystalline powder[6] |

| Melting Point | 1.3 °C[3] | 74 °C[7] | 115-118 °C |

| Boiling Point | 232-234 °C[3][8] | 295.7 °C (est.)[7] | 297-298 °C |

| Density | 1.13 g/cm³[3] | 1.168 g/cm³[9] | ~1.28 g/cm³ |

| Solubility in Water | Sparingly soluble[3] | Slightly soluble[1] | Poorly soluble |

Synthesis and Mechanism: Fischer-Speier Esterification